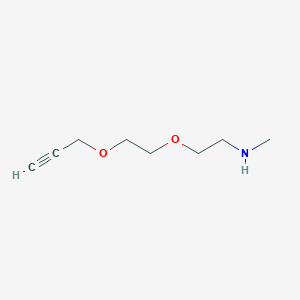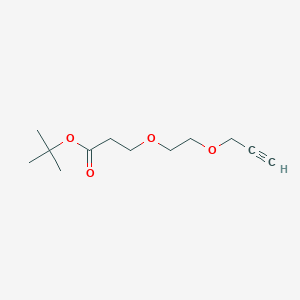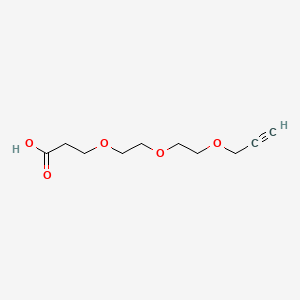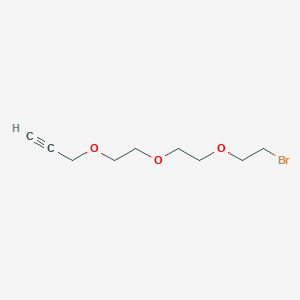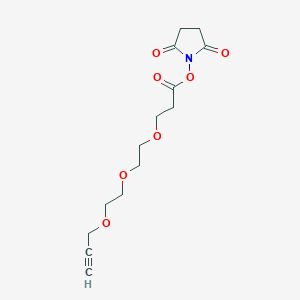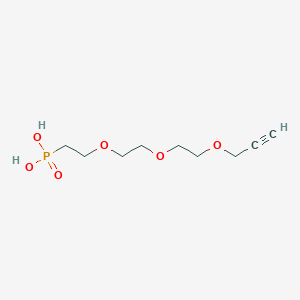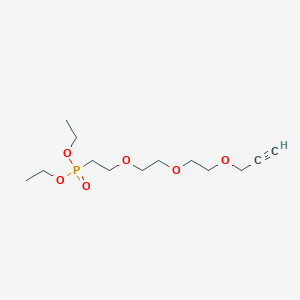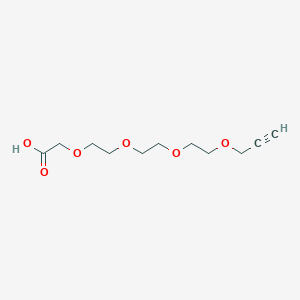
PSB-1491
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-1491 is a selective and competitive monoamine oxidase B (MAO-B) inhibitor . It has an IC50 of 0.386 nM for hMAO-B, showing >25000-fold selectivity versus MAO-A .
Molecular Structure Analysis
The molecular formula of PSB-1491 is C15H11Cl2N3O . The molecular weight is 320.17 . The SMILES representation is O=C(NC1=CC=C(C(Cl)=C1)Cl)C2=CC3=C(C=C2)N(N=C3)C .Chemical Reactions Analysis
As a monoamine oxidase B (MAO-B) inhibitor, PSB-1491 likely interacts with the MAO-B enzyme, preventing it from breaking down neurotransmitters such as dopamine . This can increase the levels of these neurotransmitters in the brain.Physical And Chemical Properties Analysis
PSB-1491 has a molecular weight of 320.17 . Its molecular formula is C15H11Cl2N3O . The elemental composition is C, 56.27; H, 3.46; Cl, 22.14; N, 13.12; O, 5.00 .Wissenschaftliche Forschungsanwendungen
Precision Experiments with Cold and Ultra-Cold Neutrons
- Application : The Priority Programme SPP 1491, funded by German DFG and Austrian FWF, uses neutrons as a tool for addressing basic open questions in particle and astrophysics. The programme focuses on new physics manifesting as small deviations from expectations (Abele, 2014).
Control and Data Acquisition System for the CERN PS Booster
- Application : The CERN PS Booster (PSB) employs a computer-assisted control and data acquisition system. This system, operational since 1972, is significant for the synchronization and control of multiple PSB rings, optimizing the efficiency and economy of the process (Asseo et al., 1971).
Identification of Coordinated Gene Expression and Regulatory Sequences
- Application : The Pacific Symposium on Biocomputing (PSB) is pivotal for emerging subdisciplines within biocomputing. It addresses key areas like gene expression analysis, molecular networks, and other computational methods applied to biological problems (Stormo, 1999).
New Spacecraft and Protection of the Planet from Asteroid Hazard
- Application : A project for creating a protective stations belt (PSB) in Mars’ orbit to mitigate asteroid hazards to Earth. This innovative approach also contributes to fundamental astronomy and astrophysics research (Baurov et al., 2014).
Preclinical Investigations and First-in-human Application of 152Tb-PSMA-617
- Application : Research on 152Tb-PSMA-617 demonstrates its potential for PET/CT imaging of prostate cancer. This study highlights the role of terbium radioisotopes in theragnostic applications in nuclear medicine (Müller et al., 2019).
Instrumental and Analytic Methods for Bolometric Polarimetry
- Application : The development of Polarization Sensitive Bolometers (PSBs) and their use in cosmic microwave background (CMB) polarimeters. This technology is crucial for studying the polarization of the cosmic microwave background (Jones et al., 2006).
Combined Aerobic Heterotrophic Oxidation, Nitrification, and Denitrification
- Application : The permeable-support biofilm (PSB) reactor was developed for combined processes of heterotrophic oxidation, denitrification, and nitrification in wastewater treatment. This technology shows significant advances in biofilm reactor applications (Timberlake et al., 1988).
Eigenschaften
CAS-Nummer |
1619884-67-1 |
|---|---|
Produktname |
PSB-1491 |
Molekularformel |
C15H11Cl2N3O |
Molekulargewicht |
320.17 |
IUPAC-Name |
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-1491; PSB 1491; PSB1491; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



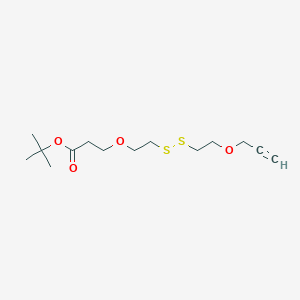
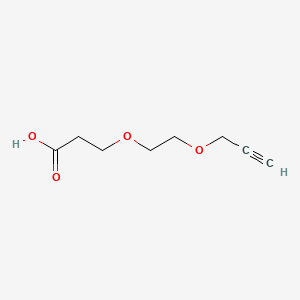
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
